Avobenzona

Descripción general

Descripción

Avobenzona, también conocida por su nombre químico butil metoxi dibenzoilmetano, es una molécula orgánica ampliamente utilizada en productos de protección solar para absorber el espectro completo de rayos UVA . Se sintetizó por primera vez en la década de 1970 y desde entonces se ha convertido en un ingrediente crucial en muchos protectores solares comerciales debido a su capacidad para proporcionar protección de amplio espectro contra la radiación UVA .

Mecanismo De Acción

La avobenzona funciona absorbiendo la radiación ultravioleta A (UVA) y convirtiéndola en energía menos dañina, como el calor . Bloquea las longitudes de onda UVA I, UVA II y UVB, lo que limita el impacto de los rayos UV en la piel . El compuesto existe en el estado fundamental como una mezcla de formas enol y ceto, siendo la forma enol estabilizada por enlaces de hidrógeno intramoleculares . Esta estabilización permite que la this compound absorba la luz ultravioleta en un rango más amplio de longitudes de onda que muchos otros agentes de protección solar .

Aplicaciones Científicas De Investigación

La avobenzona se utiliza principalmente en formulaciones de protección solar para proporcionar protección contra la radiación UVA . Su capacidad para absorber un amplio espectro de rayos UVA la convierte en un ingrediente esencial en muchos protectores solares comerciales. Además, la this compound se utiliza en varios productos para el cuidado de la piel, como cremas hidratantes y bálsamos labiales, para proporcionar protección adicional contra los rayos UVA .

En la investigación científica, la this compound se estudia por su fotoestabilidad y propiedades fotoquímicas . Los investigadores están explorando diversas estrategias para mejorar su estabilidad, incluida la encapsulación, el uso de antioxidantes y la incorporación de fotoestabilizadores . Estos estudios tienen como objetivo mejorar la eficacia y seguridad de la this compound en las formulaciones de protección solar.

Análisis Bioquímico

Biochemical Properties

Avobenzone has the ability to absorb ultraviolet light over a wider range of wavelengths . It interacts with UV rays, absorbing them and preventing them from penetrating the skin and causing cellular damage .

Cellular Effects

Avobenzone’s primary role at the cellular level is to prevent damage caused by UV rays. By absorbing these rays, Avobenzone reduces the impact of UV rays on skin cells, thereby limiting potential damage and the risk of conditions such as skin cancer .

Molecular Mechanism

Avobenzone works by absorbing UV radiation and converting it into a less damaging form of energy (heat). This is achieved through its molecular structure, which allows it to absorb high-energy UV rays and release them as lower-energy rays .

Temporal Effects in Laboratory Settings

Avobenzone is sensitive to light, and to increase its stability and duration of action, photostabilizers are added in the sunscreen product . Over time, Avobenzone can degrade when exposed to sunlight, which can reduce its effectiveness. Therefore, it is often formulated with other ingredients to improve its stability .

Subcellular Localization

As a topical agent, Avobenzone is not intended to enter cells and therefore does not have a specific subcellular localization. It functions at the surface of the skin, providing a protective barrier against harmful UV radiation .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

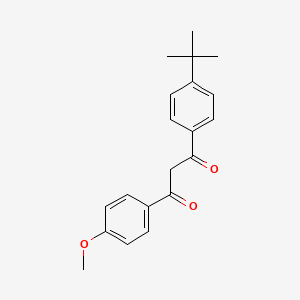

La preparación de avobenzona típicamente involucra la reacción de condensación de Claisen entre benzoato de p-terc-butilo y p-metoxi acetofenona . Esta reacción se lleva a cabo en presencia de un catalizador alcalino, como etoxido de sodio, en un disolvente no polar como tolueno o xileno . La mezcla de reacción se calienta bajo condiciones de reflujo, y el producto se purifica mediante recristalización.

Métodos de Producción Industrial

En entornos industriales, la preparación de this compound se puede optimizar utilizando un catalizador ácido sólido de zeolita ZSM-5 modificado . Este método elimina la necesidad de disolventes y reduce la producción de subproductos volátiles. El proceso implica la esterificación de p-metoxi acetofenona con benzoato de p-terc-butil metilo, seguida de condensación para producir this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones

La avobenzona experimenta varias reacciones fotoquímicas, incluyendo fotoisomerización y fotodegradación . Cuando se expone a la luz ultravioleta, la this compound puede degradarse en varios compuestos orgánicos, como ácidos aromáticos, aldehídos, fenoles y acetofenonas .

Reactivos y Condiciones Comunes

La fotoestabilidad de la this compound se puede mejorar mediante el uso de fotoestabilizadores y antioxidantes en las formulaciones de protectores solares . Los reactivos comunes utilizados en estas reacciones incluyen ciclohexano y etanol como disolventes, y las reacciones se llevan a cabo típicamente bajo exposición a luz ultravioleta .

Principales Productos Formados

Los principales productos formados a partir de la fotodegradación de la this compound incluyen ácidos aromáticos, aldehídos, fenoles y acetofenonas . Estos compuestos pueden tener efectos adversos para la salud, por lo que a menudo se añaden agentes estabilizadores a las formulaciones de protección solar para evitar la degradación .

Comparación Con Compuestos Similares

Compuestos Similares

Oxibenzona: Otro agente de protección solar químico que absorbe los rayos UVA y UVB.

Octocrileno: A menudo se utiliza en combinación con la avobenzona para mejorar su fotoestabilidad.

Dióxido de titanio y óxido de zinc: Agentes de protección solar minerales que proporcionan protección de amplio espectro reflejando y dispersando la radiación UV.

Singularidad de la this compound

La this compound es única en su capacidad para absorber un amplio espectro de rayos UVA, lo que la convierte en un ingrediente crucial en los protectores solares de amplio espectro . A diferencia de los protectores solares minerales, la this compound es soluble en aceite y se puede incorporar fácilmente en diversas formulaciones cosméticas sin dejar residuos blancos . su fotoestabilidad sigue siendo un reto, y la investigación en curso tiene como objetivo mejorar su estabilidad y eficacia .

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEFYCZVKIDDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044829 | |

| Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline] | |

| Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Avobenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w, Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil. | |

| Record name | AVOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000014 [mmHg] | |

| Record name | Avobenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ | |

| Record name | Avobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AVOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol, Off-white to yellowish, crystalline powder | |

CAS No. |

70356-09-1 | |

| Record name | Avobenzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70356-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avobenzone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avobenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)propane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVOBENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G63QQF2NOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AVOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83.5 °C | |

| Record name | AVOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does avobenzone interact with UVA radiation?

A1: Avobenzone absorbs UVA radiation primarily through its enol tautomer, which exists due to intramolecular hydrogen bonding. [, , ] Upon absorption, avobenzone undergoes excited state transitions. This energy is then dissipated through various pathways, including radiative decay (fluorescence) and non-radiative decay (heat).

Q2: Why is avobenzone considered photo-unstable?

A2: While avobenzone effectively absorbs UVA, it is prone to photodegradation and photoisomerization upon prolonged exposure. [, , , , , ] This leads to a decrease in its UV filtering capacity over time, making it crucial to address its stability in formulations.

Q3: What factors influence avobenzone's photostability?

A3: Numerous factors impact avobenzone's photostability, including:

- Solvent Polarity and Proticity: Avobenzone demonstrates solvent-dependent photostability. Studies indicate photodegradation in non-polar solvents like cyclohexane, photoisomerization in polar aprotic solvents like dimethylsulfoxide, and relative photostability in polar protic solvents like methanol. [, ]

- Presence of Oxygen: Photoisomerization of avobenzone is oxygen-dependent, while photodegradation can occur with or without oxygen. []

- Concentration: Studies suggest a concentration dependence on the long-term photoprotective efficacy of avobenzone. []

Q4: What is the molecular formula and weight of avobenzone?

A4: Avobenzone's molecular formula is C18H22O3, and its molecular weight is 294.38 g/mol. [, ]

Q5: How is avobenzone structurally characterized?

A5: Various analytical techniques are employed for avobenzone characterization, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide structural information about avobenzone, including its keto-enol tautomerism. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique helps analyze avobenzone's absorption spectrum and quantify its concentration in formulations. [, , , , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-Vis or mass spectrometry detectors, separates and quantifies avobenzone in mixtures, aiding in photostability and degradation studies. [, , , , , ]

Q6: How can avobenzone's stability be improved in sunscreen formulations?

A6: Several strategies are employed to enhance avobenzone's photostability:

- Encapsulation: Encapsulating avobenzone in carriers like solid lipid nanoparticles, nanoemulsions, or cyclodextrins can physically shield it from degradation and modulate its release. [, , , ]

- Photostabilizers: Adding photostabilizers like octocrylene, diethylhexyl 2,6-naphthalate (DEHN), or other UV filters can quench the excited state energy of avobenzone, minimizing its degradation. [, , , ]

- Antioxidants: Incorporating antioxidants like vitamin E, glutathione, or rosmarinic acid can scavenge reactive oxygen species generated during avobenzone's photodegradation. [, , , ]

- Formulation Optimization: Adjusting formulation parameters like pH, solvent polarity, and the presence of other excipients can impact avobenzone's stability. [, ]

Q7: What are some novel approaches to avobenzone photostabilization?

A7: Recent research explores innovative methods for enhancing avobenzone's stability, such as:

- Designing new photostabilizers with built-in antioxidant functionality. []

- Utilizing a two-step approach that combines direct triplet energy quenching with ROS quenching. []

- Developing composite sunscreens with covalently linked avobenzone and octocrylene motifs. []

Q8: What research is being conducted on avobenzone's safety?

A8: Current research focuses on:

- Evaluating avobenzone's potential phototoxicity using in vitro cell-based assays, such as the 3T3 neutral red uptake phototoxic assay. []

- Investigating the impact of different formulation strategies and photostabilizers on avobenzone's safety profile. []

- Assessing avobenzone's skin penetration and potential for systemic absorption. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.